3-(Bromomethyl)cyclopentanone

Nucleophilic substitution kinetics Leaving group ability SN2 reaction rates

Sourcing a bifunctional cyclopentanone that avoids protecting-group chemistry? 3-(Bromomethyl)cyclopentanone delivers orthogonal reactivity: a ketone for enolate alkylation and a primary bromide for SN2 displacement. Key advantages over analogs: - Faster kinetics than 3-(chloromethyl) analog due to superior leaving-group ability - Eliminates pre-activation steps required for hydroxymethyl derivatives - Available in both racemic and enantiopure (R)/(S) forms (>95% HPLC) - Enables radical Dowd-Beckwith ring expansion to cyclohexanones

Molecular Formula C6H9BrO
Molecular Weight 177.04 g/mol
Cat. No. B12978546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)cyclopentanone
Molecular FormulaC6H9BrO
Molecular Weight177.04 g/mol
Structural Identifiers
SMILESC1CC(=O)CC1CBr
InChIInChI=1S/C6H9BrO/c7-4-5-1-2-6(8)3-5/h5H,1-4H2
InChIKeyLJSZKWGYJBUAKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)cyclopentanone Procurement Guide: Properties and Sourcing


3-(Bromomethyl)cyclopentanone (CAS 82080-24-8) is a bifunctional C6 cyclopentanone derivative bearing a bromomethyl substituent at the 3-position, with molecular formula C₆H₉BrO and molecular weight 177.04 g/mol . As a cyclic ketone equipped with a primary alkyl bromide, it serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, particularly in the construction of prostaglandin analogs and complex carbocyclic frameworks [1]. The compound is commercially available in both racemic and enantiopure (R and S) forms from multiple global suppliers at standard purities ≥95–98%, with batch-specific QC documentation including NMR, HPLC, and GC .

Bifunctional intermediate: Ketone and alkyl bromide handles enable sequential, chemoselective transformations without protecting-group manipulation.
Leaving-group reactivity: Primary alkyl bromide supports faster SN2 displacement than chloro analogs, allowing milder reaction conditions.
Stereochemical control: Commercially available as (R) and (S) enantiomers with documented chiral purity, streamlining asymmetric synthesis routes.

Why Analogs Cannot Substitute 3-(Bromomethyl)cyclopentanone


Although several 3-substituted cyclopentanone derivatives share a common cyclopentanone core, their reactivity, physicochemical properties, and synthetic utility diverge substantially. The bromomethyl group provides a leaving-group ability (bromide) that is approximately one order of magnitude greater than chloride in SN2 manifolds [1], translating into faster reaction kinetics and milder conditions compared to 3-(chloromethyl)cyclopentanone. The hydroxyl analog (3-(hydroxymethyl)cyclopentanone) lacks a competent leaving group altogether, requiring pre-activation for nucleophilic displacement. Analogs lacking the ketone functionality, such as (bromomethyl)cyclopentane, forfeit the orthogonal carbonyl handle essential for sequential chemoselective transformations and enolate chemistry . Furthermore, the commercial availability of 3-(bromomethyl)cyclopentanone in both enantiopure (R) and (S) forms at defined purity specifications distinguishes it from analogs with limited stereochemical sourcing options .

3-(Bromomethyl)cyclopentanone

Bromide leaving group (C–Br BDE ~290 kJ/mol); ~10× faster SN2 rate than chloro analog.

3-(Chloromethyl)cyclopentanone

Chloride leaving group with higher BDE (~346 kJ/mol) and slower displacement; may require harsher conditions and limit substrate scope.

Bifunctional orthogonal handles

Contains both reactive ketone (enolate chemistry) and alkyl bromide (SN2/radical). Two independent reactive sites.

(Bromomethyl)cyclopentane

Lacks the ketone; only one reactive handle. Orthogonal sequential transformations are not possible, limiting step economy.

Enantiopure sourcing available

Both (R) and (S) forms commercially supplied with QC (NMR, HPLC, GC) and defined purity ≥95–98%.

Chloro and hydroxy analogs

Predominantly racemic or without defined stereochemistry; may require in-house resolution or asymmetric synthesis development.

3-(Bromomethyl)cyclopentanone: Comparator Evidence and Differentiation


SN2 Reactivity: Bromide vs. Chloride Leaving-Group Advantage

In nucleophilic substitution (SN2) reactions, the C–Br bond in 3-(bromomethyl)cyclopentanone cleaves more readily than the C–Cl bond in 3-(chloromethyl)cyclopentanone. The C–Br bond dissociation energy (BDE) is approximately 290 kJ/mol versus ~346 kJ/mol for C–Cl [1], corresponding to a ~56 kJ/mol energetic advantage for bromide departure. For primary alkyl halides in prototypical SN2 reactions, alkyl bromides react approximately 10-fold faster than the corresponding alkyl chlorides (relative rate Br:Cl ≈ 10:1) [2]. This differential enables the bromomethyl compound to undergo substitution under milder conditions (lower temperature, shorter reaction time, or reduced nucleophile excess) than its chloromethyl counterpart.

SN2 Reactivity: Br vs Cl
Class-level
~10-fold faster SN2 rate (alkyl bromide vs chloride); C–Br BDE ~290 kJ/mol vs C–Cl ~346 kJ/mol.
Milder substitution conditions may reduce side reactions.
Relative rate based on primary alkyl halide class; specific substrate sterics may modulate outcome.
Nucleophilic substitution kinetics Leaving group ability SN2 reaction rates Halogen exchange

Bifunctional Orthogonal Handles: Ketone and Alkyl Bromide

3-(Bromomethyl)cyclopentanone is distinguished from (bromomethyl)cyclopentane (CAS 3814-30-0, MW 163.06 g/mol) by the presence of the cyclopentanone carbonyl, which provides a second, chemically orthogonal reactive handle . The ketone enables enolate formation (pKa ~18–20 for α-protons), allowing alkylation, aldol condensation, and Michael addition pathways that are entirely inaccessible to (bromomethyl)cyclopentane. Conversely, the bromomethyl group enables nucleophilic displacement (SN2) and radical chemistry (e.g., Dowd–Beckwith ring expansion) orthogonal to carbonyl chemistry [1]. This dual functionality enables sequential, chemoselective transformations—for example, enolate alkylation followed by bromide displacement—without protecting-group manipulation.

Orthogonal Handles
Head-to-head
Two orthogonal reactive sites: ketone (enolizable) + primary alkyl bromide; (bromomethyl)cyclopentane has only one.
Enables sequential, protecting-group-free synthetic strategies.
Direct comparison with mono-functional analog; ketone handle absent in comparator.
Orthogonal reactivity Bifunctional building block Chemoselective synthesis Enolate chemistry

Enantiopure Sourcing: (R) and (S) Forms Availability

3-(Bromomethyl)cyclopentanone is commercially available in both enantiopure forms—(R)-3-(bromomethyl)cyclopentan-1-one (CAS 2165611-11-8) and (S)-3-(bromomethyl)cyclopentan-1-one (CAS 87371-78-6)—at certified purities of 95–98% with batch-specific QC documentation (NMR, HPLC, GC) . In contrast, the chloromethyl analog (3-(chloromethyl)cyclopentanone, CAS 66980-41-4) and the hydroxymethyl analog (CAS 113681-11-1) are predominantly available only as racemates or without defined stereochemistry from standard catalogs . The chiral bromomethyl compound is explicitly cited as a key intermediate in the synthesis of prostaglandin analogs and other stereochemically defined bioactive molecules, where enantiopurity is critical for downstream biological activity [1].

Enantiopure Availability
Reported
(R) and (S) forms commercially available at ≥95–98% purity with chiral QC; chloromethyl and hydroxymethyl analogs lack defined enantiopure sourcing.
Supports stereospecific synthesis without in-house resolution.
Supplier documentation includes NMR, HPLC, GC; confirm batch-specific ee.
Chiral building block Enantioselective synthesis Prostaglandin intermediates Stereochemical integrity

Physicochemical Properties: Molecular Weight and Density Differentiation

The molecular weight of 3-(bromomethyl)cyclopentanone (177.04 g/mol) is substantially higher than its chloromethyl (132.59 g/mol, Δ = 44.45 g/mol) and hydroxymethyl (114.14 g/mol, Δ = 62.90 g/mol) analogs . This mass differential facilitates chromatographic separation from unreacted starting materials and byproducts during purification. The bromine atom also contributes to a higher predicted density (~1.32 g/cm³ at 20 °C for closely related bromomethylcyclopentane) compared to its chloro counterpart (~1.10–1.15 g/cm³ predicted), and a higher boiling point, consistent with the increased molecular polarizability of bromine versus chlorine . These differences are practically significant for distillation-based purification and solvent extraction workflows.

MW & Density Diff.
Context-dependent
MW 177.04 g/mol; predicted density ~1.32 g/cm³. Chloro analog MW 132.59, hydroxy analog MW 114.14.
Higher mass and density may simplify chromatographic purification.
Predicted density based on analog data; verify experimentally.
Physicochemical properties Molecular weight Purification Process chemistry

Purity Specifications and Batch-Level Quality Control

3-(Bromomethyl)cyclopentanone is supplied with defined purity specifications and batch-level analytical documentation from multiple vendors. The (R)-enantiomer (CAS 2165611-11-8) is offered at standard purity 98% with NMR, HPLC, and GC batch certificates from Bidepharm ; the (S)-enantiomer (CAS 87371-78-6) is specified at NLT 98% purity under ISO-certified quality systems from MolCore ; and the racemic compound (CAS 82080-24-8) is available from Leyan and Chemsrc with documented specifications . In contrast, the chloromethyl analog (CAS 66980-41-4) typically lacks publicly disclosed batch-level QC documentation from major catalog suppliers, with purity often listed without accompanying chromatographic or spectroscopic certification.

Batch QC Documentation
Reported
≥95–98% purity with batch-specific NMR, HPLC, GC from multiple suppliers; chloromethyl analog lacks comparable public QC data.
Reduces in-house characterization burden for regulated workflows.
Verify supplier certificates; documentation availability may change.
Quality assurance Batch consistency Analytical certification Procurement compliance

Optimal Application Scenarios for 3-(Bromomethyl)cyclopentanone


Stereospecific Prostaglandin Analog Synthesis

In medicinal chemistry programs targeting prostaglandin receptor modulators, the (R) or (S) enantiomer of 3-(bromomethyl)cyclopentanone serves as a chiral pool starting material for constructing the cyclopentane core with defined absolute stereochemistry [1]. The bromomethyl group enables subsequent C–C bond formation via nucleophilic displacement or organometallic coupling, while the ketone provides a handle for further functionalization (e.g., Wittig olefination, reduction, or Baeyer–Villiger oxidation). Procurement of the enantiopure bromo compound eliminates the need for in-house chiral resolution or asymmetric synthesis development, directly shortening the synthetic route to advanced prostaglandin intermediates [2].

Multi-Step Chemoselective Synthesis via Orthogonal Reactivity

For synthetic routes requiring sequential, chemoselective transformations without protecting-group interconversion, 3-(bromomethyl)cyclopentanone provides two fully orthogonal reactive sites: the ketone carbonyl (enolizable, pKa ~18–20) and the primary alkyl bromide (SN2-active) . A typical sequence involves enolate formation and alkylation at the α-position of the ketone, followed by nucleophilic displacement of bromide with amines, thiols, or alkoxides. This orthogonal reactivity reduces synthetic step count and avoids protecting-group chemistry, directly improving overall yield and atom economy compared to routes employing mono-functional intermediates such as (bromomethyl)cyclopentane or 3-methylcyclopentanone.

Radical-Mediated Ring Expansion for Carbocyclic Frameworks

The bromomethyl ketone motif in 3-(bromomethyl)cyclopentanone is a privileged substrate for radical-mediated Dowd–Beckwith ring expansion, wherein tributyltin hydride or alternative radical mediators generate a primary alkyl radical that undergoes cyclization to form expanded carbocyclic products [3]. This reactivity is exclusively available to halomethyl carbonyl substrates and is not accessible with (bromomethyl)cyclopentane (which lacks the carbonyl) or 3-(chloromethyl)cyclopentanone (which generates a less reactive chloride radical precursor). The reaction provides access to substituted cyclohexanone derivatives that are valuable intermediates in natural product synthesis.

Purification Leveraging Defined Physicochemical Properties

The higher molecular weight (177.04 g/mol) and predicted density (~1.32 g/cm³) of 3-(bromomethyl)cyclopentanone, relative to its chloromethyl analog (132.59 g/mol) and hydroxymethyl analog (114.14 g/mol), facilitate chromatographic and extractive purification during process development . The bromine atom's higher polarizability imparts distinct HPLC retention characteristics, enabling baseline separation from lower-MW impurities. For scale-up operations, these physicochemical differences simplify quality control monitoring and reduce purification development timelines.

Application
Selection Property
Validation Focus
Stereospecific prostaglandin analog synthesis
Enantiopure (R) or (S) bromomethylcyclopentanone with documented chiral purity
Stereochemical assignment and enantiomeric excess verification
Multi-step chemoselective synthesis
Bifunctional ketone and alkyl bromide handles for orthogonal reactivity
Sequential transformation compatibility without protecting groups
Radical-mediated ring expansion (Dowd–Beckwith)
Halomethyl ketone substrate; bromide as radical precursor
Radical generation efficiency and cyclization outcome
Purification process development
Physicochemical profile (higher MW, predicted density) vs. lighter analogs
HPLC retention and extractive separation performance
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